molecular formula C7H7BrO2S B1266279 2-Bromophenyl methyl sulfone CAS No. 33951-33-6

2-Bromophenyl methyl sulfone

Cat. No.: B1266279
CAS No.: 33951-33-6
M. Wt: 235.1 g/mol
InChI Key: KEBPSJRKAZKUKP-UHFFFAOYSA-N
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Description

2-Bromophenyl methyl sulfone is an organic compound with the molecular formula C7H7BrO2S. It consists of a benzene ring substituted with a bromine atom and a methyl sulfone group. This compound is known for its versatility in organic synthesis and its applications in various scientific fields.

Biochemical Analysis

Biochemical Properties

2-Bromophenyl methyl sulfone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances. The nature of these interactions often involves the inhibition or activation of enzymatic activity, affecting the overall metabolic processes within the cell .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is essential for cell growth and differentiation . Additionally, this compound can alter the expression of genes involved in oxidative stress response, thereby impacting cellular homeostasis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. For instance, it has been found to inhibit the activity of certain kinases, which play a role in cell cycle regulation . Furthermore, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions for extended periods, but it may degrade under extreme pH or temperature conditions . Long-term exposure to this compound has been associated with alterations in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, while at high doses, it can cause toxic or adverse effects. For example, in rodent models, low doses of this compound have been shown to reduce inflammation, whereas high doses can lead to hepatotoxicity and renal toxicity . Threshold effects are observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing harm .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation. The compound undergoes phase I and phase II metabolic reactions, leading to the formation of metabolites that are excreted from the body . These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and potential drug interactions .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It has been observed to interact with organic anion transporters, which facilitate its uptake and distribution in various tissues . The localization and accumulation of this compound within specific tissues can influence its overall pharmacological effects .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, this compound has been found to localize in the mitochondria, where it can influence mitochondrial function and energy metabolism . Understanding its subcellular localization helps in elucidating its precise mechanism of action .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromophenyl methyl sulfone can be synthesized through several methods. One common approach involves the reaction of 2-bromobenzene with dimethyl sulfoxide (DMSO) in the presence of a strong base such as sodium hydride (NaH). The reaction proceeds via the formation of a sulfoxide intermediate, which is subsequently oxidized to the sulfone .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of palladium-catalyzed coupling reactions. For example, the Suzuki-Miyaura coupling reaction between 2-bromobenzene and a boronic acid derivative can be employed to introduce the methyl sulfone group .

Chemical Reactions Analysis

Types of Reactions: 2-Bromophenyl methyl sulfone undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Aromatic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products:

    2-Hydroxyphenyl methyl sulfone: Formed via nucleophilic substitution.

    Sulfonic acids: Formed via oxidation.

    Sulfides: Formed via reduction.

Scientific Research Applications

Organic Synthesis

Building Block for Complex Molecules
2-Bromophenyl methyl sulfone serves as a crucial intermediate in the synthesis of more complex organic compounds. It is particularly valuable in reactions such as the Suzuki-Miyaura cross-coupling, where it acts as an electrophile that reacts with organoboron compounds in the presence of palladium catalysts. This reaction facilitates the formation of carbon-carbon bonds, enabling the construction of biaryl compounds and other complex structures .

Reactivity and Transformation
The compound undergoes several types of reactions:

  • Nucleophilic Aromatic Substitution (S_NAr) : Substitution of the bromine atom by nucleophiles (e.g., hydroxide ions) can yield 2-hydroxyphenyl methyl sulfone.
  • Oxidation and Reduction : The methyl sulfone group can be oxidized to form sulfonic acids or reduced to sulfides using appropriate reagents like lithium aluminum hydride .

Pharmaceutical Applications

Intermediate in Drug Synthesis
In pharmaceutical chemistry, this compound is utilized as an intermediate in synthesizing bioactive compounds. Its ability to participate in various chemical reactions makes it a valuable precursor for developing new drugs, particularly those targeting specific biological pathways .

Biological Activity
Research has indicated that this compound can interact with various biomolecules, influencing enzymatic activity and potentially modulating metabolic processes within cells. For instance, it has been shown to affect cytochrome P450 enzymes, which are essential for drug metabolism . Furthermore, studies have explored its potential anti-cancer properties through its influence on cell signaling pathways .

Material Science

Development of Advanced Materials
The unique properties of this compound allow it to be employed in creating advanced materials with specific characteristics. Its reactivity can be harnessed to modify polymers or develop materials with enhanced thermal stability and mechanical strength .

Biological Studies

Enzyme Inhibition Studies
The compound is also used in biological studies related to enzyme inhibition and protein modification. Its interactions with various enzymes can provide insights into metabolic pathways and the development of enzyme inhibitors that could serve therapeutic purposes .

Summary Table of Applications

Application Area Description
Organic SynthesisBuilding block for complex molecules; participates in Suzuki-Miyaura cross-coupling reactions.
PharmaceuticalsIntermediate for bioactive compound synthesis; influences drug metabolism via enzyme interactions.
Material ScienceUsed in developing advanced materials with tailored properties.
Biological StudiesInvestigates enzyme inhibition; modulates cellular signaling pathways relevant to cancer research.

Comparison with Similar Compounds

    2-Bromophenyl methyl sulfoxide: Similar structure but with a sulfoxide group instead of a sulfone.

    2-Bromophenyl methyl sulfide: Similar structure but with a sulfide group instead of a sulfone.

    4-Bromophenyl methyl sulfone: Similar structure but with the bromine atom at the para position.

Uniqueness: 2-Bromophenyl methyl sulfone is unique due to the combination of the bromine atom and the methyl sulfone group, which imparts distinct reactivity and stability. The presence of the sulfone group makes it more resistant to reduction compared to sulfides and sulfoxides, while the bromine atom allows for versatile substitution reactions.

Biological Activity

2-Bromophenyl methyl sulfone (CAS No. 33951-33-6) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, structural characteristics, and comparisons with similar compounds.

Chemical Structure and Properties

  • Molecular Formula : C7_7H7_7BrO2_2S
  • Molecular Weight : 235.10 g/mol
  • Functional Groups : The presence of a bromine atom and a sulfone group (-SO2_2R) is significant for its reactivity and biological interactions.

The biological activity of this compound is attributed to its ability to interact with various molecular targets through its sulfone and bromine functional groups. These interactions can lead to:

  • Nucleophilic Substitution Reactions : The bromine atom can undergo nucleophilic substitution, making it reactive towards amines and thiols.
  • Oxidation-Reduction Reactions : The sulfone group can participate in oxidation processes, potentially leading to the formation of sulfoxides or other higher oxidation states .

Antimicrobial Properties

Sulfones, including this compound, have been noted for their antimicrobial properties. Research indicates that compounds within this class exhibit:

  • Antibacterial Activity : Some studies suggest that methyl sulfones demonstrate effectiveness against various bacterial strains, although specific data for this compound is limited.
  • Antifungal Activity : Similar compounds have shown antifungal effects, which may extend to this compound .

Anti-Cancer Potential

Recent investigations into the biological activities of sulfones have highlighted their potential in cancer therapy. For instance:

  • A study on related compounds indicated that certain aryl methyl sulfones possess anti-cancer properties, potentially through mechanisms involving apoptosis induction and cell cycle arrest .

Structure-Activity Relationship Studies

A significant study focused on the structure-activity relationship (SAR) of compounds derived from this compound. Here are key findings:

CompoundBLT2 EC50 (nM)Efficacy compared to Reference (%)Off-target Activity
128.9 ± 2.2100%Inactive
39~570<16%Inactive
40Inactive-Not tested

This table summarizes the efficacy of various derivatives in activating the BLT2 receptor, indicating that modifications to the structure significantly affect biological activity .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

CompoundKey FeaturesBiological Activity
4-Chlorophenyl Methyl Sulfone Chlorine atom in para positionAntibacterial properties noted
2-Chlorophenyl Methyl Sulfone Chlorine atom in ortho positionPotential anti-inflammatory effects
4-Bromophenyl Methyl Sulfone Bromine atom in para positionSimilar reactivity patterns

The structural differences between these compounds influence their reactivity and biological activities, highlighting the importance of substituent positioning.

Properties

IUPAC Name

1-bromo-2-methylsulfonylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrO2S/c1-11(9,10)7-5-3-2-4-6(7)8/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEBPSJRKAZKUKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20187569
Record name Benzene, 1-bromo-2-(methylsulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20187569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33951-33-6
Record name Benzene, 1-bromo-2-(methylsulfonyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033951336
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1-bromo-2-(methylsulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20187569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromophenyl methyl sulfone
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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